(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a hydroxyl group at the third position and a (4-bromo-2-fluorophenyl)methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzyl bromide and (S)-pyrrolidin-3-ol.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the bromine atom in 4-bromo-2-fluorobenzyl bromide by the nitrogen atom of (S)-pyrrolidin-3-ol. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the dehalogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the (4-bromo-2-fluorophenyl)methyl group can influence its binding affinity and selectivity towards these targets. The pyrrolidine ring and hydroxyl group can also play a role in its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-[(4-chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol
- (3S)-1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidin-3-ol
- (3S)-1-[(4-bromo-2-methylphenyl)methyl]pyrrolidin-3-ol
Uniqueness
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVMSNQLWFIRL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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